![molecular formula C10H11N3 B2839976 2-环丙基-1-甲基-1H-咪唑并[4,5-c]吡啶 CAS No. 733758-42-4](/img/structure/B2839976.png)

2-环丙基-1-甲基-1H-咪唑并[4,5-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

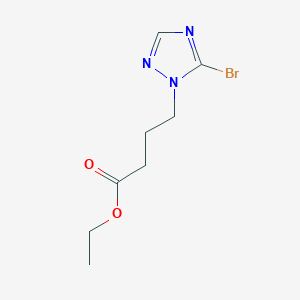

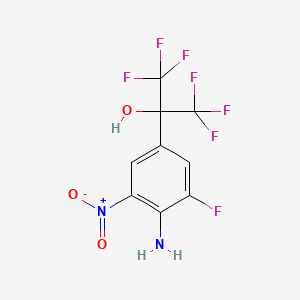

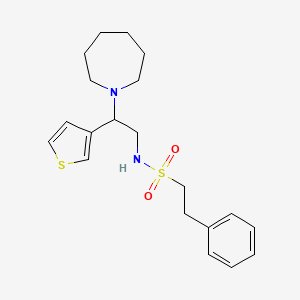

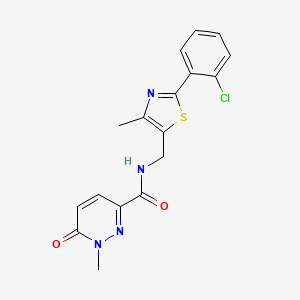

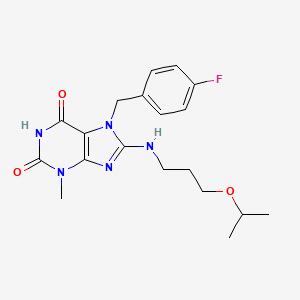

“2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine” is a compound with the CAS Number: 733758-42-4 . It has a molecular weight of 173.22 . The compound is a powder at room temperature .

Synthesis Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H11N3/c1-13-9-4-5-11-6-8(9)12-10(13)7-2-3-7/h4-7H,2-3H2,1H3 . This indicates the presence of 10 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms in the molecule .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine-based pyrans are synthesized through a series of intramolecular rearrangements resulting in the formation of the aromatic intermediate .Physical And Chemical Properties Analysis

The compound is a powder at room temperature .科学研究应用

合成和表征

咪唑并[1,2-a]吡啶衍生物的研究,包括它们的合成和表征方法,为在药物开发和其他领域的进一步应用奠定了基础。例如,已探索了通用的咪唑并[1,2-a]吡啶羧酸衍生物的合成,表明利用类似化学结构创造各种生物活性化合物的潜力(杜汇儒,2014)。

治疗剂

咪唑并[1,2-a]吡啶因其在药物化学中的广泛应用而得到认可,在多个治疗领域表现出活性,包括抗癌、抗菌、抗病毒和抗糖尿病作用。这证明了该支架作为开发新型治疗剂的“药物偏见”结构的多功能性(A. Deep 等人,2016)。

抗癌潜力

咪唑并[4,5-c]吡啶的特定衍生物已被合成,目的是评估它们作为抗癌剂的潜力。尽管发现所研究的化合物活性低于一些已建立的化合物,但这项研究突出了探索咪唑并[4,5-c]吡啶衍生物的抗癌能力的持续努力(C. Temple 等人,1987)。

抗胆碱酯酶活性

探索基于咪唑并[1,2-a]吡啶的衍生物的抗胆碱酯酶潜力,已揭示一些化合物作为有效的抑制剂,指向通过调节神经传递的关键酶活性来治疗阿尔茨海默病等疾病的应用(邝惠忠等人,2019)。

先进有机合成技术

咪唑并[1,2-a]吡啶支架合成的发展,采用多组分反应和 C-H 活化等方法,已被总结,表明有机合成技术取得了重大进展,能够构建复杂和多样的分子结构(Kasiviswanadharaju Pericherla 等人,2015)。

作用机制

Target of Action

Imidazo[4,5-c]pyridine derivatives are known to interact with various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Mode of Action

It’s worth noting that imidazo[4,5-c]pyridine derivatives have been reported to influence the activation of nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Biochemical Pathways

Imidazo[4,5-c]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Result of Action

Imidazo[4,5-c]pyridine derivatives are known to play a crucial role in numerous disease conditions .

安全和危害

属性

IUPAC Name |

2-cyclopropyl-1-methylimidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-9-4-5-11-6-8(9)12-10(13)7-2-3-7/h4-7H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXECCQUPXBTGAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=NC=C2)N=C1C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Methoxypropyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2839893.png)

![8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2839895.png)

![[1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2839898.png)

![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2839899.png)

![methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate](/img/structure/B2839900.png)

![N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2839908.png)

![Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl](/img/no-structure.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2839916.png)